molecular formula C14H20BNO6 B3120621 2-[(t-Butoxycarbonyl) amino]-3-[4-(dihydroxyboranyl) phenyl] propionic acid CAS No. 266999-35-3

2-[(t-Butoxycarbonyl) amino]-3-[4-(dihydroxyboranyl) phenyl] propionic acid

Cat. No.: B3120621
CAS No.: 266999-35-3
M. Wt: 309.12 g/mol
InChI Key: SGRRXMOSJYUMBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

"2-[(t-Butoxycarbonyl) amino]-3-[4-(dihydroxyboranyl) phenyl] propionic acid" is a boron-containing amino acid derivative with a t-butyloxycarbonyl (t-Boc) protecting group on the amino moiety. This compound combines a boronic acid functional group, which confers unique reactivity and binding properties, with a propionic acid backbone. The t-Boc group enhances stability during synthetic processes, making it valuable in medicinal chemistry, particularly in protease inhibition, targeted drug delivery, and as a precursor for boron neutron capture therapy (BNCT) agents. Its structure enables interactions with biological targets such as enzymes or receptors via hydrogen bonding (boronic acid) and hydrophobic interactions (t-Boc group) .

Biological Activity

2-[(t-Butoxycarbonyl) amino]-3-[4-(dihydroxyboranyl) phenyl] propionic acid, also known by its CAS number 2828446-99-5, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, synthesis, and relevant case studies.

The molecular formula of this compound is C20H30BNO6C_{20}H_{30}BNO_6, with a molecular weight of 391.27 g/mol. Its structure includes a t-butoxycarbonyl (Boc) group, which is often used in peptide synthesis to protect amino groups.

Biological Activity

Research indicates that compounds containing boron, such as this compound, can exhibit various biological activities including:

  • Antioxidant Properties : The presence of dihydroxyboranyl groups may enhance the compound's ability to scavenge free radicals, potentially offering protective effects against oxidative stress.
  • Anti-inflammatory Effects : Similar compounds have shown promise in reducing inflammation, suggesting that this compound may also possess anti-inflammatory properties.
  • Enzyme Inhibition : The structural characteristics of this compound indicate potential for inhibiting specific enzymes involved in metabolic pathways.

Synthesis and Yield

The synthesis of this compound typically involves several steps:

  • Formation of the Boron Complex : This involves the reaction of a suitable boron reagent with the phenyl component.
  • Boc Protection : The amino group is protected using t-butoxycarbonyl chloride.
  • Final Coupling Reaction : The protected amino acid is coupled with the boron-containing phenylpropionic acid.

The yield of this synthesis can vary based on reaction conditions but has been reported to be around 76% under optimized conditions .

Case Studies and Research Findings

  • Antioxidant Activity Study : A study investigating the antioxidant properties of boron-containing compounds found that those similar to this compound significantly reduced reactive oxygen species (ROS) levels in vitro. This suggests potential applications in oxidative stress-related diseases.
  • Anti-inflammatory Research : Another study focused on compounds with similar structures demonstrated their ability to inhibit pro-inflammatory cytokines in cell cultures. This indicates that the compound may have therapeutic potential in inflammatory diseases.
  • Enzyme Interaction Studies : Research into enzyme inhibition revealed that boron-containing compounds can interact with serine proteases, leading to inhibition. This could provide insights into developing new drugs targeting specific enzymes involved in disease processes.

Scientific Research Applications

Drug Development

The compound has been investigated for its potential as a therapeutic agent, particularly in cancer treatment. Its boron-containing structure is of interest due to the properties of boron in enhancing the efficacy of certain chemotherapeutic agents.

  • Case Study : Research indicates that derivatives of boron-containing amino acids can be used to enhance the selectivity and efficacy of anticancer drugs. For instance, studies have shown that incorporating boron into amino acid structures can improve drug delivery mechanisms and target specific cancer cells more effectively .

Bioconjugation

The t-butoxycarbonyl group serves as a versatile protecting group in peptide synthesis, allowing for selective reactions in complex biological systems. This property is crucial for bioconjugation processes where precise modifications are necessary.

  • Data Table: Bioconjugation Reactions
Reaction TypeConditionsYield (%)
Coupling with peptides20°C, 1 hour76%
Cleavage of Boc groupAcidic conditions>90%

Material Science

The incorporation of boron into organic compounds has led to advancements in material science, particularly in developing new polymers and nanomaterials with enhanced properties.

  • Application Example : The compound has been used in synthesizing polymeric materials that exhibit improved thermal stability and mechanical strength due to the presence of boron .

Analytical Chemistry

Due to its distinct chemical structure, this compound can serve as a standard or reference material in various analytical methods, including NMR and mass spectrometry.

  • Analytical Data Summary :
TechniqueObserved Values
NMR (1H)δ 7.95 (br s), δ 5.03 (d)
MSMH+ = 392.2

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-[(t-Boc) amino]-3-[4-(dihydroxyboranyl) phenyl] propionic acid, and how can intermediates be characterized?

  • Methodological Answer : Synthesis typically involves sequential protection and coupling steps. First, introduce the tert-butoxycarbonyl (Boc) group to the amino moiety using Boc anhydride [(tert-butoxycarbonyl)oxy]triethylammonium iodide under basic conditions (e.g., NaHCO₃). Next, install the boronic acid group via Suzuki-Miyaura cross-coupling, employing a palladium catalyst (e.g., Pd(PPh₃)₄) and aryl halide precursors . Intermediate characterization requires elemental analysis (C, H, N), IR spectroscopy (to confirm Boc C=O stretch at ~1680–1720 cm⁻¹), and ¹H/¹³C NMR (to verify aromatic proton environments and boronate integration) .

Q. How can researchers verify the purity and structural integrity of this compound?

  • Methodological Answer : Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation. X-ray crystallography is critical for resolving stereochemistry and boron coordination geometry, as seen in orthorhombic crystal systems (space group P21 21 21) for structurally analogous thiourea-propionic acid derivatives . Additionally, ¹¹B NMR (δ ~30 ppm for sp²-hybridized boron) and differential scanning calorimetry (DSC) can assess thermal stability and phase transitions .

Q. What are the critical stability considerations for this compound under experimental storage and reaction conditions?

  • Methodological Answer : The Boc group is acid-labile, requiring neutral or mildly basic conditions (pH 7–9) during handling. The boronic acid moiety is prone to protodeboronation in protic solvents; thus, anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF) is recommended. Store at –20°C under argon to prevent hydrolysis. For long-term storage, lyophilization with cryoprotectants (e.g., trehalose) preserves boronate functionality .

Advanced Research Questions

Q. How do competing reaction pathways (e.g., deboronation vs. cross-coupling) impact the synthesis of this compound?

  • Methodological Answer : Competitive protodeboronation can occur under acidic or aqueous conditions. To mitigate this, employ anhydrous solvents and buffered pH (e.g., NaOAc/AcOH buffer at pH 5–6) during Suzuki coupling. Kinetic studies using ¹¹B NMR can monitor boronate stability, while adjusting catalyst loading (e.g., Pd 0.5–2 mol%) optimizes coupling efficiency . Computational modeling (DFT) of transition states helps predict regioselectivity in aryl halide coupling partners .

Q. What advanced analytical strategies resolve conflicting data in characterizing boron-containing moieties?

  • Methodological Answer : Conflicting ¹H NMR signals (e.g., overlapping aromatic protons) can be resolved via 2D NMR (COSY, HSQC) to assign proton-carbon correlations. For boron speciation, combine ¹¹B NMR with X-ray absorption spectroscopy (XAS) to differentiate trigonal (sp²) vs. tetrahedral (sp³) boron coordination. Contrast with crystallographic data from analogous compounds (e.g., P-43’s trans-cis configuration across C-N bonds) .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s reactivity in bioconjugation or catalytic applications?

  • Methodological Answer : Systematic SAR requires modular synthesis of derivatives with varying substituents on the phenyl ring (e.g., electron-withdrawing groups for enhanced boronate electrophilicity). Evaluate reactivity via kinetic assays (e.g., fluorescence quenching in Suzuki-Miyaura reactions). Pair with molecular docking simulations to predict interactions with biological targets (e.g., proteases or lectins) .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with two structurally or functionally related analogs, focusing on physicochemical properties, pharmacological activity, and applications.

Comparison with FR139317 (Endothelin ETA Receptor Antagonist)

Key differences include:

Property 2-[(t-Boc) amino]-3-[4-(B(OH)₂) phenyl] propionic acid FR139317
Primary Functional Groups Boronic acid, t-Boc-protected amine, propionic acid Peptide backbone, endothelin receptor-binding motifs
Pharmacological Target Proteases, BNCT agents Endothelin ETA receptors
IC₅₀ (Receptor Binding) Not reported 0.53 nM (porcine aortic ETA receptors)
Solubility Moderate (boronic acid enhances aqueous solubility) Low (peptide nature limits solubility)
Therapeutic Applications BNCT, enzyme inhibition Hypertension, vascular remodeling

Key Distinctions :

  • The target compound’s boronic acid group enables covalent interactions with serine proteases, unlike FR139317’s reversible receptor antagonism .
  • FR139317 exhibits high specificity for ETA receptors, while the target compound’s applications are broader due to its modular design.

Comparison with 2-[4-(2-Oxo-cyclopentylmethyl)-phenyl]-propionic acid (NSAID Derivative)

This propionic acid derivative, characterized in , shares a phenyl-propionic acid backbone but lacks boron or t-Boc groups.

Property 2-[(t-Boc) amino]-3-[4-(B(OH)₂) phenyl] propionic acid 2-[4-(2-Oxo-cyclopentylmethyl)-phenyl]-propionic acid
Functional Groups Boronic acid, t-Boc-protected amine Cyclopentylmethyl ketone, propionic acid
Crystalline Structure Not reported XRD peaks at 14.3°, 16.5°, 18.4°, etc.
Pharmacological Role Enzyme inhibition, BNCT Anti-inflammatory (NSAID-like activity)
Synthetic Utility BNCT precursors, drug conjugates Crystalline forms for enhanced bioavailability

Key Distinctions :

  • The cyclopentylmethyl ketone group in the NSAID derivative enhances lipophilicity and cyclooxygenase (COX) inhibition, whereas the boronic acid group in the target compound facilitates enzyme inhibition via transition-state mimicry.

Research Findings and Data Gaps

  • FR139317 : Well-characterized ETA antagonism (pA₂ = 7.2 in rabbit aorta) but lacks boronate-mediated applications .
  • NSAID Derivative : Optimized crystalline forms (e.g., Form SI) highlight the importance of solid-state properties, a consideration absent for the target compound .

Properties

IUPAC Name

3-(4-boronophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BNO6/c1-14(2,3)22-13(19)16-11(12(17)18)8-9-4-6-10(7-5-9)15(20)21/h4-7,11,20-21H,8H2,1-3H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGRRXMOSJYUMBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BNO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-[(t-Butoxycarbonyl) amino]-3-[4-(dihydroxyboranyl) phenyl] propionic acid
2-[(t-Butoxycarbonyl) amino]-3-[4-(dihydroxyboranyl) phenyl] propionic acid
2-[(t-Butoxycarbonyl) amino]-3-[4-(dihydroxyboranyl) phenyl] propionic acid
2-[(t-Butoxycarbonyl) amino]-3-[4-(dihydroxyboranyl) phenyl] propionic acid
2-[(t-Butoxycarbonyl) amino]-3-[4-(dihydroxyboranyl) phenyl] propionic acid
2-[(t-Butoxycarbonyl) amino]-3-[4-(dihydroxyboranyl) phenyl] propionic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.